molecular formula C7H6Br2O B3278677 (3,4-Dibromophenyl)methanol CAS No. 68119-98-2

(3,4-Dibromophenyl)methanol

Cat. No. B3278677
CAS RN: 68119-98-2
M. Wt: 265.93 g/mol
InChI Key: LEBUFKMXQTTWDK-UHFFFAOYSA-N
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Description

“(3,4-Dibromophenyl)methanol” is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder with the molecular formula C7H6Br2O and a molecular weight of 265.93 g/mol .


Molecular Structure Analysis

The molecular structure of “(3,4-Dibromophenyl)methanol” is represented by the linear formula C7H6Br2O . This indicates that the molecule consists of a phenyl group (a ring of 6 carbon atoms) with two bromine atoms attached at the 3rd and 4th positions, and a methanol group attached to the phenyl ring.


Physical And Chemical Properties Analysis

“(3,4-Dibromophenyl)methanol” is a white crystalline powder. Its molecular weight is 265.93 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

  • Lipid Dynamics in Biological and Synthetic Membranes :

    • Methanol, a common solubilizing agent for studying transmembrane proteins/peptides, significantly impacts lipid dynamics in biological and synthetic membranes. Increased methanol concentrations lead to enhanced mixing of isotopically distinct lipid vesicle populations, altering the structure-function relationship of bilayers, crucial for cell survival and protein reconstitution (Nguyen et al., 2019).
  • Biological Conversion of Methanol to Specialty Chemicals :

    • Engineered Escherichia coli can convert methanol into biomass components and specialty chemicals like naringenin. This represents the first instance of in vivo conversion of methanol into a specialty chemical in E. coli (Whitaker et al., 2017).
  • Catalytic C–C Coupling of Methanol and Allenes :

    • A novel catalytic process using an iridium catalyst enables the direct C–C coupling of methanol and allenes, producing higher alcohols with all-carbon quaternary centres. This process is significant as it represents the first catalytic C–C coupling of methanol to provide discrete products of hydrohydroxymethylation (Moran et al., 2011).
  • Enantioselective Epoxidation in Organic Chemistry :

    • (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, is used as a catalyst for the enantioselective epoxidation of α,β-enones, a crucial process in organic chemistry (Lu et al., 2008).
  • Methanol to Olefins (MTO) Technology :

    • The methanol-to-olefins (MTO) reaction is essential for both fundamental research and industrial applications. The technology developed for this process led to the world's first coal-to-olefin plant, highlighting the significance of methanol in industrial chemistry (Tian et al., 2015).
  • Photolysis of Aqueous H2O2 Using Methanol :

    • Methanol is used to measure the yield of *OH radicals produced in the photolysis of H2O2 in aqueous solutions, demonstrating its importance in environmental science and technology (Goldstein et al., 2007).

properties

IUPAC Name

(3,4-dibromophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBUFKMXQTTWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dibromophenyl)methanol

Synthesis routes and methods

Procedure details

3,4-Dibromobenzoic acid (28 g, described by Miller, J.C.S. 61, 1033 (1892)) was suspended with stirring in toluene (150 ml) at 50° C. Sodium dihydrobis(2-methoxyethoxy)aluminate (70% w/v, in toluene, 52 ml) was added over 30 minutes at 50° C. The mixture was heated on a steam bath for 1 hour, cooled to 20° C. and hydrolysed by the addition of hydrochloric acid (6N; 150 ml) with cooling. The mixture was separated and the aqueous phase was extracted with diethyl ether (100 ml). The combined organic extracts were washed with saturated sodium bicarbonate solution and water, dried over sodium sulphate, filtered and evaporated to give 3,4-dibromobenzyl alcohol (19 g) as a light red oil. The unpurified alcohol was dissolved in chloroform (60 ml) and the solution was heated at reflux. Thionyl chloride (20 ml) was added in portions over 10 minutes and the solution was heated at reflux for 1 hour. The reaction mixture was evaporated to give a light oily residue, which was repeatedly diluted with chloroform (3×50 ml) and the combined chloroformic solutions evaporated. The residue was dissolved in diethyl ether, washed with saturated sodium bicarbonate solution, dried over sodium sulphate, filtered and evaporated. 3,4-Dibromobenzyl chloride (20 g) was obtained as a clear mobile oil of sufficient purity for further reaction.
Quantity
28 g
Type
reactant
Reaction Step One
[Compound]
Name
Sodium dihydrobis(2-methoxyethoxy)aluminate
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JF Ackley - 2008 - baylor-ir.tdl.org
Over the past years cancer statistics have continued to rise to the point that the World Health Organization said that in 2005 cancer was leading cause of death worldwide. Years of …
Number of citations: 4 baylor-ir.tdl.org

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